7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(1,3-Benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common approach is the reaction of 1,3-benzothiazol-2-ylsulfanyl derivatives with thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
7-(1,3-Benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole and thiazole rings but differ in the overall structure and functional groups.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: These compounds have similar benzothiazole and thiazole components but include different substituents.
Uniqueness
7-(1,3-Benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H12N4S4 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
7-(1,3-benzothiazol-2-ylsulfanyl)-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C19H12N4S4/c1-11-20-16-15(26-19(24)23(16)12-7-3-2-4-8-12)17(21-11)27-18-22-13-9-5-6-10-14(13)25-18/h2-10H,1H3 |
InChI Key |
WIPXCWRAYBDNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)SC3=NC4=CC=CC=C4S3)SC(=S)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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